molecular formula C12H10F3N3O2 B2867585 2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one CAS No. 866150-61-0

2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one

Cat. No.: B2867585
CAS No.: 866150-61-0
M. Wt: 285.226
InChI Key: ZBIQUZKXCBSRSG-TWGQIWQCSA-N
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Description

This compound (CAS: 866150-61-0; molecular weight: 285.22) is a substituted dihydroimidazol-4-one derivative characterized by a Z-configuration methylidene group at position 5 and a trifluoromethoxy-substituted phenyl ring. The imino group at position 2 and the methyl group at position 1 contribute to its unique electronic and steric profile. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications.

Properties

CAS No.

866150-61-0

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.226

IUPAC Name

(5Z)-2-amino-1-methyl-5-[[4-(trifluoromethoxy)phenyl]methylidene]imidazol-4-one

InChI

InChI=1S/C12H10F3N3O2/c1-18-9(10(19)17-11(18)16)6-7-2-4-8(5-3-7)20-12(13,14)15/h2-6H,1H3,(H2,16,17,19)/b9-6-

InChI Key

ZBIQUZKXCBSRSG-TWGQIWQCSA-N

SMILES

CN1C(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)N=C1N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one (): This compound replaces the trifluoromethoxyphenyl group with a bromoindole moiety. The bromine atom introduces electronegativity, which may alter electronic interactions in biological systems .
  • (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone (): The thioxo group at position 2 replaces the imino group, reducing hydrogen-bonding capacity.

Core Structure Modifications

  • 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones () :
    These hybrids feature a fused pyrazolone-imidazolone core. The nitro or methoxy substituents on the arylidene group contrast with the target’s trifluoromethoxy group, leading to differences in solubility and redox stability .
  • (5Z)-5-Benzylidene-3-[2-(4-fluorophenyl)-2-oxo-ethyl]-2-thioxo-imidazolidin-4-ones (): The thioxo group and fluorophenyl-ethyl ketone side chain distinguish these derivatives.

Substitution Patterns in Tetra-Substituted Imidazoles

  • 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole (): While sharing a trifluoromethyl group, this compound lacks the dihydroimidazol-4-one ring, resulting in a planar structure with reduced conformational flexibility.

Comparative Data Table

Compound Name / Feature Molecular Weight Key Substituents Functional Group at Position 2 Biological Relevance Notes
Target compound 285.22 4-(trifluoromethoxy)phenyl, Z-methylidene Imino High lipophilicity, metabolic stability
2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one ~330 (estimated) 5-bromoindole Amino Potential steric hindrance
(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone 392.45 Pyrazole-fluorophenyl Thioxo Reduced hydrogen-bonding capacity
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 382.38 Trifluoromethylphenyl None (fully aromatic) Planar structure, limited flexibility

Key Research Findings

Electronic Effects : The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxy or nitro groups in analogues, enhancing stability in oxidative environments .

Stereochemical Influence : The Z-configuration of the methylidene group in the target compound may enforce a specific spatial arrangement, optimizing interactions with biological targets compared to E-isomers or unsubstituted derivatives .

Synthetic Accessibility: Compounds with thioxo groups (e.g., ) often require sulfurizing agents, whereas the target compound’s imino group simplifies synthesis by avoiding such steps .

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